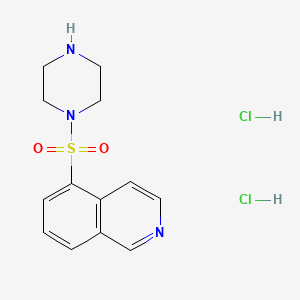
5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride
Vue d'ensemble
Description
5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride is a compound with the CAS Number: 210297-47-5 . It has a molecular weight of 350.27 . This compound belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring and forming benzo [c]pyridine .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C13H15N3O2S.2ClH/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13;;/h1-5,10,14H,6-9H2;2*1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 278-280 . It is stored at room temperature .Applications De Recherche Scientifique
Biomedical Research
5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride: is utilized in biomedical research due to its potential role in modulating various biological pathways. It’s particularly noted for its kinase inhibition properties, which can be valuable in studying cellular signaling and potential therapeutic interventions for diseases where kinase activity is dysregulated .
Pharmacology
In pharmacological studies, this compound has been explored for its therapeutic potential. Its structural features allow it to interact with different protein targets, which could lead to the development of new medications for conditions such as cardiovascular diseases and neurological disorders .
Organic Synthesis
This chemical serves as a building block in organic synthesis, especially in the construction of piperazine derivatives. Piperazines are a significant class of compounds with wide-ranging applications, including pharmaceuticals, agrochemicals, and materials science .
Analytical Chemistry
In analytical chemistry, 5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride can be used as a reference compound or a reagent in the development of analytical methods. Its well-defined structure and properties make it suitable for method calibration and validation processes .
Materials Science
The compound’s molecular framework is beneficial in materials science for the design of novel materials with specific properties. Its incorporation into polymers or coatings could impart unique characteristics like increased durability or specific interaction with other substances .
Environmental Science
Research in environmental science may leverage this compound to study its environmental fate and behavior. Understanding its breakdown, bioaccumulation, and potential effects on ecosystems is crucial for assessing environmental risks and developing mitigation strategies .
Chemical Synthesis
It’s also used in chemical synthesis research to create complex molecules. Its reactivity and functional groups provide versatility in forming bonds and introducing various substituents, which is essential in synthetic chemistry .
Life Science Research
Lastly, in life sciences, this compound’s ability to affect various biological processes makes it a valuable tool for probing the fundamental mechanisms of life. It can help in elucidating the role of specific proteins in health and disease .
Safety and Hazards
The safety information available indicates that this compound has the following hazard statements: H302, H315, H319, H335 . These codes represent specific hazards associated with the compound. For example, H302 indicates that it is harmful if swallowed, H315 means it causes skin irritation, H319 indicates it causes serious eye irritation, and H335 means it may cause respiratory irritation .
Mécanisme D'action
Target of Action
The primary targets of 5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride are cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, differentiation, and transcription .
Mode of Action
5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride interacts with its targets by inhibiting their activity . The IC50 values are 8 (PKA), 12 (PKC), 4 (PKG) and 240 μM (myosin light chain kinase) . This inhibition can lead to changes in the cellular processes regulated by these proteins .
Biochemical Pathways
Given its targets, it is likely that it impacts pathways involving camp-dependent protein kinases, which play a role in a wide range of cellular processes .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the drug reaches its target sites in the body .
Result of Action
The molecular and cellular effects of 5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride’s action would depend on the specific cellular processes being regulated by its targets . For example, inhibition of cAMP-dependent protein kinases could impact cell division, differentiation, and transcription .
Propriétés
IUPAC Name |
5-piperazin-1-ylsulfonylisoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S.2ClH/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13;;/h1-5,10,14H,6-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQAPKKKTQCVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid](/img/structure/B1662302.png)
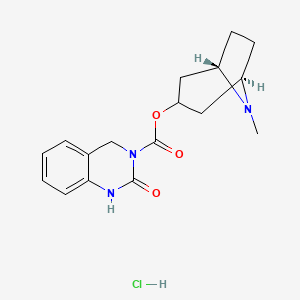


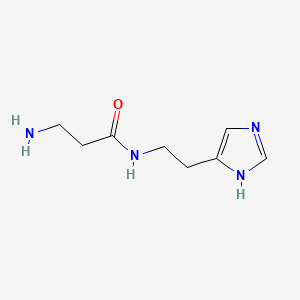
![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)



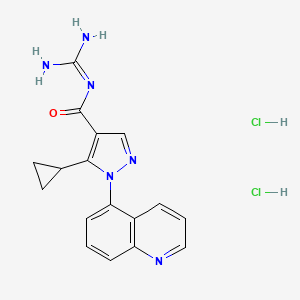
![1-[2-(3,4-Dihydro-1H-2-benzopyran-1-YL)ethyl]-4-(4-fluorophenyl)piperazine dihydrochloride](/img/structure/B1662322.png)
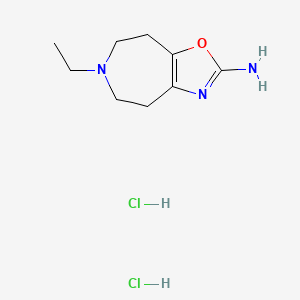
![1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)
![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1662325.png)